Benzyltrimethylammonium dichloroiodate
Overview
Description
Benzyltrimethylammonium dichloroiodate is an organic compound with the molecular formula C10H16Cl2IN. It is a quaternary ammonium salt that appears as a yellow to light brown crystalline powder or flakes. This compound is known for its use in various chemical reactions, particularly in oxidation processes .
Mechanism of Action
Target of Action
Benzyltrimethylammonium dichloroiodate is an organic ammonium compound It is known to be used in the determination of α-diol content in epoxy resins .
Mode of Action
It is known to be involved in the mechanism of oxidation .
Biochemical Pathways
It is known to promote an eco-compatible synthesis of fully functionalized pyrroles via isocyanide-based four-component reactions .
Pharmacokinetics
It is soluble in dmso (sparingly) and methanol (slightly) , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. It is known to cause irritation to the eyes, skin, and respiratory tract. Accidental ingestion can cause gastrointestinal irritation with nausea, vomiting, and diarrhea .
Action Environment
This compound is a slightly brown solid and hygroscopic . It is light sensitive and should be stored at 2-8°C . These environmental factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Benzyltrimethylammonium dichloroiodate can be synthesized through a straightforward reaction involving benzyltrimethylammonium chloride and iodine monochloride. The reaction typically occurs in an organic solvent such as methanol or dimethyl sulfoxide under controlled temperature conditions. The product is then purified through recrystallization to obtain the desired compound .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Benzyltrimethylammonium dichloroiodate is primarily used as an oxidizing agent. It undergoes various types of reactions, including:
Oxidation: It is used to oxidize alcohols to aldehydes or ketones.
Substitution: It can participate in halogenation reactions, where it introduces iodine into organic molecules.
The major products formed from these reactions depend on the starting materials and reaction conditions. For example, the oxidation of a primary alcohol with this compound yields an aldehyde .
Scientific Research Applications
Comparison with Similar Compounds
Benzyltrimethylammonium dichloroiodate is unique due to its dual halogen content (iodine and chlorine), which makes it a versatile reagent in organic synthesis. Similar compounds include:
Benzyltrimethylammonium chloride: Used primarily as a phase transfer catalyst.
Tetramethylammonium iodide: Used in various iodination reactions.
Benzyltriethylammonium chloride: Another quaternary ammonium salt used in organic synthesis.
These compounds share some similarities in their applications but differ in their specific reactivity and the types of reactions they facilitate.
Properties
InChI |
InChI=1S/C10H16N.Cl2I/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDJNZTUDFPAHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.Cl[I-]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114971-52-7 | |
Record name | Benzyltrimethylammonium dichloroiodate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114971-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanaminium, N,N,N-trimethyl-, dichloroiodate(1-) (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzyltrimethylammonium dichloroiodate?
A1: The molecular formula of this compound is C10H16Cl2IN. It has a molecular weight of 360.05 g/mol.
Q2: Is there any spectroscopic data available for BTMACI?
A2: While specific spectroscopic data isn't extensively discussed in the provided research, typical characterization techniques for similar compounds include NMR (1H and 13C), IR, and mass spectrometry. These techniques can provide information on the structure, purity, and composition of BTMACI.
Q3: Is BTMACI a stable compound?
A3: BTMACI is recognized for its stability, making it a convenient reagent for various chemical transformations. []
Q4: Under what conditions is BTMACI typically used?
A4: BTMACI is often employed in reactions carried out in solvents like dichloromethane [], methanol [], acetic acid [, , ], and tetrahydrofuran []. The choice of solvent depends on the specific reaction and desired outcome.
Q5: What is the primary application of this compound in organic synthesis?
A5: BTMACI is primarily used as a reagent for the iodination of various organic compounds. [, , , , , , , , ]
Q6: What types of compounds can be iodinated using BTMACI?
A6: BTMACI effectively iodinates a wide range of substrates, including aromatic amines [, ], phenols [, ], aromatic ethers [, ], acetanilides [, ], arenes [], thiophenes [], and calix[4]arenes. []
Q7: Can BTMACI be used for other halogenation reactions besides iodination?
A7: Yes, BTMACI can also participate in chlorination and bromination reactions in the presence of appropriate co-reagents. [, , ] For instance, it facilitates the α-chlorination of aromatic acetyl derivatives. [, ]
Q8: What is the role of zinc chloride in reactions involving BTMACI?
A8: Zinc chloride often acts as a Lewis acid catalyst in reactions involving BTMACI. [, , , , , , ] It is believed to enhance the electrophilicity of the iodinating species, thereby facilitating the reaction. [, ]
Q9: Does benzyltrimethylammonium chloride influence reactions with BTMACI?
A9: The addition of benzyltrimethylammonium chloride has been observed to slightly enhance the reaction rate in some cases. [, , ]
Q10: What is the proposed reactive oxidizing species in reactions involving BTMACI and zinc chloride?
A10: The reactive oxidizing species in such reactions is postulated to be [(PhCH2Me3N)+(IZn2Cl6)-]. [, ]
Q11: Can you explain the mechanism of iodination using BTMACI?
A11: While the exact mechanism depends on the specific substrate and reaction conditions, it generally involves the electrophilic attack of the iodinating species (likely [(PhCH2Me3N)+(IZn2Cl6)-]) on the electron-rich site of the substrate, leading to the substitution of a hydrogen atom with iodine.
Q12: How does the structure of BTMACI contribute to its reactivity?
A12: The benzyltrimethylammonium cation acts as a counterion, stabilizing the reactive iodinating species. The presence of two chloro ligands on the iodine center enhances its electrophilicity, making it more reactive towards electron-rich substrates.
Q13: Are there any studies on modifying the BTMACI structure to alter its reactivity or selectivity?
A13: While the provided research focuses primarily on BTMACI itself, structural modifications of similar quaternary ammonium polyhalides are known to influence their reactivity and selectivity. Further research exploring variations in the benzyl or quaternary ammonium moiety of BTMACI could reveal interesting insights into structure-activity relationships.
Q14: Are there any applications of BTMACI beyond halogenation reactions?
A14: BTMACI has shown promise in the multi-component synthesis of 6-bromoquinolines and 6-iodoquinolines. [] Furthermore, it acts as a catalyst in the four-component synthesis of fully functionalized pyrroles. []
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